Hydrogen Bond Donor Count vs. Des-Hydroxy Analog
The target compound possesses two hydrogen bond donor atoms (the 3-hydroxyl proton and the secondary amide N–H), whereas the des-hydroxy analog N-methylcyclobutanecarboxamide possesses only one hydrogen bond donor (the amide N–H alone), as computed by Cactvs 3.4.8.18 and reported in PubChem [1][2]. This difference is significant because hydrogen bond donor count is one of the four fundamental parameters in Lipinski's Rule of Five for predicting oral bioavailability, and a donor count of ≤5 is desirable. The additional hydroxyl donor in the target compound increases its capacity for specific, directional intermolecular interactions with biological targets while maintaining drug-like donor count limits.
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 2 (3-hydroxyl O–H and amide N–H) |
| Comparator Or Baseline | N-Methylcyclobutanecarboxamide (CAS 1255641-15-6): HBD = 1 (amide N–H only) |
| Quantified Difference | Absolute difference: +1 HBD (100% increase in donor count vs. des-hydroxy analog) |
| Conditions | Computed molecular property data from PubChem (Cactvs 3.4.8.18 engine) |
Why This Matters
For medicinal chemistry programs requiring specific hydrogen-bond interactions with a target binding site, the additional hydroxyl donor provides an interaction handle that the des-hydroxy analog cannot offer, making the target compound the appropriate choice when a dual-donor cyclobutane scaffold is required.
- [1] PubChem Compound Summary CID 50998452. 3-hydroxy-N-methylcyclobutane-1-carboxamide. Physical and Chemical Properties section. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary CID 19910150. N-Methylcyclobutanecarboxamide. Physical and Chemical Properties section. National Center for Biotechnology Information (2024). View Source
